molecular formula C54H68ClN11O9S2 B606945 Sniper(abl)-039 CAS No. 2222354-29-0

Sniper(abl)-039

カタログ番号: B606945
CAS番号: 2222354-29-0
分子量: 1114.776
InChIキー: PLCDNLSIFCGNNG-GFKCZKLESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Sniper(abl)-039, also known as a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), is designed to induce IAP-mediated ubiquitylation and proteasomal degradation of target proteins . The primary targets of this compound are the BCR-ABL proteins . BCR-ABL is an oncogenic fusion kinase associated with chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia .

Mode of Action

This compound is a chimeric degrader molecule consisting of a target ligand linked to another ligand that binds to an E3 ubiquitin ligase . In the cells, this compound recruits an E3 ligase to the BCR-ABL proteins, thereby inducing ubiquitylation and proteasomal degradation of these proteins . This unique mechanism of action allows this compound to degrade BCR-ABL proteins in a sub-stoichiometric manner .

Biochemical Pathways

The action of this compound involves the ubiquitin proteasome system (UPS). The UPS is a system within cells responsible for the degradation of unnecessary or damaged proteins . By recruiting an E3 ligase to the BCR-ABL proteins, this compound promotes proximity-induced ubiquitination of these proteins, leading to their degradation through the UPS .

Pharmacokinetics

It’s known that proteolysis-targeting chimeras (protacs) and snipers, due to their unique mechanism of action, produce longer and stronger biological effects than traditional small molecule inhibitors on a target . This allows them to be used at a much less intensive dosing regimen to be therapeutically effective .

Result of Action

The degradation of BCR-ABL proteins by this compound leads to growth inhibition in CML cells . This is a significant result as BCR-ABL is a key driver of CML, and its degradation can potentially halt the progression of the disease .

生化学分析

Molecular Mechanism

The mechanism of action of Sniper(abl)-039 involves the recruitment of an E3 ligase to the target protein, thereby inducing ubiquitylation and proteasomal degradation of the target protein . This is achieved through the fusion of the ligand of the target protein with the E3 ligase ligand.

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . This pathway is a part of the cell’s system for protein degradation and involves enzymes such as E1, E2, and E3 ligases.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-039 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the protein of interest. These ligands are linked by spacers of optimal lengths to ensure effective recruitment of the ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and the use of protecting groups to ensure the selective reaction of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Purification processes such as chromatography and crystallization would be employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

Sniper(abl)-039 primarily undergoes reactions related to its function as a protein degrader. These include:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products Formed

The major product formed from the reactions involving this compound is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .

類似化合物との比較

Sniper(abl)-039 is unique among protein degraders due to its specific mechanism of action and its ability to target proteins that are otherwise considered “undruggable.” Similar compounds include:

生物活性

SNIPER(ABL)-039 is a novel compound developed as part of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPER) platform, targeting the BCR-ABL fusion protein implicated in chronic myelogenous leukemia (CML). This compound combines the ABL kinase inhibitor dasatinib with an IAP ligand derivative (LCL161) linked by a polyethylene glycol (PEG) spacer, enhancing its ability to induce targeted protein degradation.

The primary mechanism of this compound involves the recruitment of cellular inhibitors of apoptosis proteins (cIAP1 and XIAP) to facilitate the ubiquitylation and subsequent proteasomal degradation of BCR-ABL. This process effectively reduces the levels of the oncogenic protein, thereby inhibiting downstream signaling pathways critical for cancer cell survival and proliferation.

Key Findings:

  • Degradation Efficiency : this compound demonstrated significant degradation of BCR-ABL at concentrations as low as 10 nM, with maximal activity observed around 100 nM .
  • Inhibition of Signaling Pathways : The compound inhibited phosphorylation of key signaling molecules such as STAT5 and CrkL, which are essential for BCR-ABL-mediated oncogenic signaling .
  • Antitumor Activity : In vitro studies showed that this compound effectively suppressed the growth of BCR-ABL-positive CML cell lines, indicating its potential as an anti-cancer therapeutic .

Comparative Analysis with Other SNIPER Compounds

To contextualize the efficacy of this compound, a comparison with other related compounds is provided in Table 1.

CompoundTarget ProteinLinker TypeEfficacy (IC50)Reference
SNIPER(ABL)-39BCR-ABLPEG × 310 nM
SNIPER(ABL)-2BCR-ABLHexyl30 nM
SNIPER-5BCR-ABLNot specified100 nM
SNIPER-1Androgen ReceptorHexyl3 μM

Case Study 1: Efficacy in CML Cell Lines

In a study assessing the impact of this compound on K562 cells (a model for CML), researchers observed a significant reduction in cell viability when treated with the compound over a 24-hour period. The results indicated that the compound not only reduced BCR-ABL protein levels but also inhibited cell proliferation more effectively than traditional ABL inhibitors like dasatinib alone .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of ubiquitinated BCR-ABL, confirming its role in promoting protein degradation through the ubiquitin-proteasome pathway. Flow cytometry analyses showed that cells treated with this compound exhibited enhanced apoptosis compared to control groups, underscoring its potential as an effective therapeutic agent against resistant CML cases .

特性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCDNLSIFCGNNG-GFKCZKLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H68ClN11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sniper(abl)-039
Reactant of Route 2
Reactant of Route 2
Sniper(abl)-039
Reactant of Route 3
Reactant of Route 3
Sniper(abl)-039
Reactant of Route 4
Reactant of Route 4
Sniper(abl)-039
Reactant of Route 5
Reactant of Route 5
Sniper(abl)-039
Reactant of Route 6
Sniper(abl)-039

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。